2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene

Catalog No.
S3324401
CAS No.
338792-75-9
M.F
C14H12Cl2OS
M. Wt
299.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene

CAS Number

338792-75-9

Product Name

2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene

IUPAC Name

2,4-dichloro-1-(2-phenylsulfanylethoxy)benzene

Molecular Formula

C14H12Cl2OS

Molecular Weight

299.2 g/mol

InChI

InChI=1S/C14H12Cl2OS/c15-11-6-7-14(13(16)10-11)17-8-9-18-12-4-2-1-3-5-12/h1-7,10H,8-9H2

InChI Key

CLLWONHIOFVUDF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)Cl)Cl
2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene, also known as sulcotrione, is a post-emergent herbicide used to control broadleaf and grassy weeds in maize and other crops. Sulcotrione belongs to the triketone herbicide family, along with mesotrione, tembotrione, and topramezone. Sulcotrione was first introduced in 2001 by Syngenta, a major agrochemical company, and is currently sold under the brand name 'Lumax' in several countries.
Sulcotrione is a white crystalline solid with a melting point of 113-116°C. It is slightly soluble in water but highly soluble in organic solvents such as acetone, dichloromethane, and polar aprotic solvents like DMF and DMSO. The chemical formula of sulcotrione is C14H12Cl2O3S, and its molecular weight is 351.21 g/mol. Sulcotrione contains two chlorine atoms, one phenyl group, and one sulfanyl group attached to a central benzene ring.
Sulcotrione is typically synthesized by reacting 2,4-dichlorobenzoic acid with 2-mercaptoethanol in the presence of a base such as pyridine or triethylamine. The reaction yields sulcotrione and water as the main products. The purity and identity of sulcotrione can be confirmed using various analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC.
Several analytical methods have been developed to quantify sulcotrione in different matrices such as soil, water, and crops. These methods include HPLC, GC-MS, LC-MS/MS, and immunoassays. HPLC is currently the most commonly used method for analyzing sulcotrione due to its high sensitivity, accuracy, and reliability.
Sulcotrione selectively targets the chloroplast electron transport chain (PET) in plants, leading to the accumulation of toxic reactive oxygen species (ROS), plasmolysis, and ultimately chlorosis and necrosis of the treated plants. Sulcotrione has a broad spectrum of activity against both monocotyledonous and dicotyledonous weeds, including some resistant weed species.
Several studies have investigated the acute and chronic toxicity of sulcotrione on various non-target organisms such as bees, earthworms, fish, and birds. The results have shown that sulcotrione has low toxicity to non-target organisms at field-relevant doses, which is attributed to its fast degradation and low persistence in soil and water. However, some studies have reported that sulcotrione can be toxic to some aquatic species such as algae and daphnids at high concentrations. Therefore, the use of sulcotrione should be regulated and monitored to avoid any potential environmental risks.
Sulcotrione has gained significant attention in the scientific community due to its selectivity, efficacy, and safety profile. Sulcotrione is widely used in various research fields, including plant physiology, agriculture, environmental science, and pharmacology. In plant physiology, sulcotrione is used to inhibit the PET and study the photosynthetic and respiratory processes in different plant species. In agriculture, sulcotrione is applied to control weeds and study the effects of different herbicides on crop growth and yield. In environmental science, sulcotrione is used to assess the fate, transport, and degradation of herbicides in soil and water. In pharmacology, sulcotrione is being investigated as a potential anticancer agent due to its ability to induce ROS-mediated cell death in cancer cells.
Currently, there is a growing interest in the research community to develop new triketone herbicides with higher selectivity, efficacy, and safety than sulcotrione. Several studies have reported that sulcotrione-resistant weed populations have evolved due to repeated use of sulcotrione in maize fields. Therefore, the development of new herbicides with different modes of action and resistance management strategies is necessary to sustain crop production and minimize environmental risks.
The potential applications of sulcotrione extend beyond its use as a herbicide. Sulcotrione can be used as a tool to study the PET and other metabolic pathways in plants. Additionally, sulcotrione can be modified to develop new crop protection products and other applications such as antimicrobial agents, pesticides, and pharmaceuticals.
Despite the wide applications of sulcotrione in research and industry, there are some limitations and challenges that need to be addressed. These limitations include the potential risk of environmental contamination, the development of resistance in weeds, the high cost of production, and the limited knowledge of sulcotrione's mode of action at the molecular level. Therefore, future research directions should focus on developing new herbicides with different modes of action and high selectivity, improving the production and formulation of sulcotrione, investigating the molecular mechanisms of sulcotrione's activity, and exploring new fields of application for sulcotrione.
1. Development of new sulcotrione-based herbicides with different modes of action and lower environmental impact.
2. Investigation of the molecular mechanisms underlying sulcotrione's selectivity and efficacy in plant PET.
3. Improvement of the production and formulation of sulcotrione to reduce its cost and increase its availability.
4. Identification of new applications for sulcotrione in other fields such as pharmacology and materials science.
5. Exploration of the potential of sulcotrione as a biopesticide or plant growth regulator.
6. Investigation of the role of sulcotrione in the modulation of plant-microbe interactions and soil microbial diversity.
7. Development of new analytical methods for the detection and quantification of sulcotrione and its metabolites in environmental and biological matrices.
8. Assessment of the environmental fate, transport, and impact of sulcotrione on non-target organisms and ecosystems.
9. Development of management strategies to minimize the development of sulcotrione-resistant weed populations.
10. Integration of sulcotrione with other pest management approaches such as crop rotation, cover cropping, and natural pest control agents.

XLogP3

5.9

Dates

Last modified: 08-19-2023

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